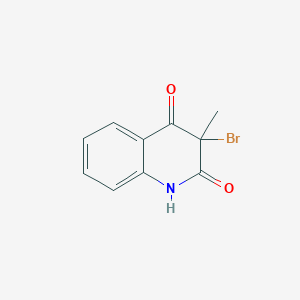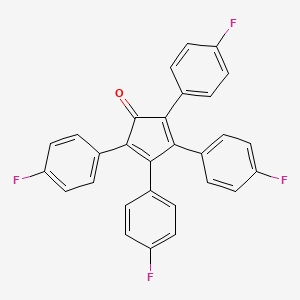
2,3,4,5-Tetrakis(4-fluorophenyl)cyclopenta-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5-Tetrakis(4-fluorophenyl)cyclopenta-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes four fluorophenyl groups attached to a cyclopentadienone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrakis(4-fluorophenyl)cyclopenta-2,4-dien-1-one typically involves a multi-step process. One common method is the double Knoevenagel condensation reaction. This reaction involves the condensation of benzil with a suitable ketone under basic conditions to form the desired cyclopentadienone derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrakis(4-fluorophenyl)cyclopenta-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the cyclopentadienone core to a cyclopentadiene structure.
Substitution: The fluorophenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce cyclopentadiene derivatives.
Scientific Research Applications
2,3,4,5-Tetrakis(4-fluorophenyl)cyclopenta-2,4-dien-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrakis(4-fluorophenyl)cyclopenta-2,4-dien-1-one involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. Its fluorophenyl groups enhance its reactivity and stability, making it a versatile intermediate in organic synthesis. The specific pathways and molecular targets depend on the context of its application, such as in biological systems or material science .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrakis(4-tert-butylphenyl)cyclopenta-2,4-dien-1-one: This compound has tert-butyl groups instead of fluorophenyl groups, affecting its reactivity and applications.
2,3,4,5-Tetrakis(trifluoromethyl)cyclopenta-2,4-dien-1-one: The presence of trifluoromethyl groups significantly alters the compound’s electronic properties and reactivity.
Uniqueness
2,3,4,5-Tetrakis(4-fluorophenyl)cyclopenta-2,4-dien-1-one is unique due to the presence of fluorine atoms, which impart distinct electronic and steric effects. These effects enhance the compound’s stability and reactivity, making it valuable in various chemical transformations and applications.
Properties
CAS No. |
163132-55-6 |
|---|---|
Molecular Formula |
C29H16F4O |
Molecular Weight |
456.4 g/mol |
IUPAC Name |
2,3,4,5-tetrakis(4-fluorophenyl)cyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C29H16F4O/c30-21-9-1-17(2-10-21)25-26(18-3-11-22(31)12-4-18)28(20-7-15-24(33)16-8-20)29(34)27(25)19-5-13-23(32)14-6-19/h1-16H |
InChI Key |
XVCOPHUGCFPQKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C(=C2C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


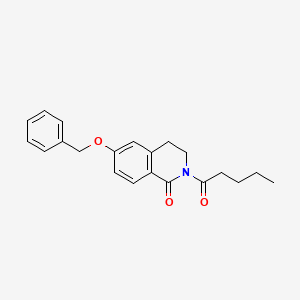
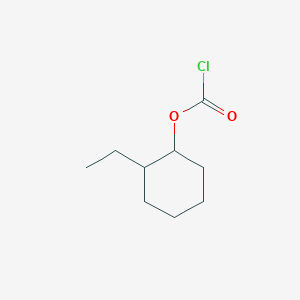

![4-[(E)-(3,5-Dibromopyridin-2-yl)diazenyl]aniline](/img/structure/B12548437.png)
![1,3,3-Trimethyl-4,11-dihydro-3H-indeno[2,1-f]quinoline](/img/structure/B12548446.png)
![Propane, 1,1'-[(dichloromethylene)bis(oxy)]bis[2,2-dinitro-](/img/structure/B12548449.png)


![2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-1,3-dithiolane](/img/structure/B12548489.png)
![4-[Hexyl(methyl)amino]-2-nitrobenzonitrile](/img/structure/B12548491.png)
![1,5-Bis[(3-methylphenyl)methoxy]naphthalene](/img/structure/B12548509.png)
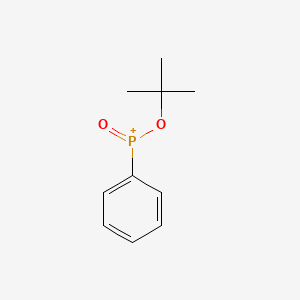
![5-Methyl-5-{1-[(prop-2-en-1-yl)oxy]ethyl}-1,3-dioxane](/img/structure/B12548523.png)
